molecular formula C7H12BrNZn B1599028 6-Cyanohexylzinc bromide CAS No. 312624-28-5

6-Cyanohexylzinc bromide

Cat. No.: B1599028
CAS No.: 312624-28-5
M. Wt: 255.5 g/mol
InChI Key: MXIPCKRJAIFENH-UHFFFAOYSA-M
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Description

6-Cyanohexylzinc bromide is an organozinc compound with the molecular formula NC(CH2)6ZnBr. It is primarily used in organic synthesis, particularly in palladium-catalyzed Negishi cross-coupling reactions to construct carbon-carbon bonds by coupling with organic halides or triflates . This compound is known for its reactivity and versatility in forming various chemical structures.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Cyanohexylzinc bromide can be synthesized through the reaction of 6-bromohexanenitrile with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

NC(CH2)6Br+ZnNC(CH2)6ZnBr\text{NC(CH}_2\text{)}_6\text{Br} + \text{Zn} \rightarrow \text{NC(CH}_2\text{)}_6\text{ZnBr} NC(CH2​)6​Br+Zn→NC(CH2​)6​ZnBr

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Types of Reactions:

    Negishi Cross-Coupling Reaction: this compound is commonly used in palladium-catalyzed Negishi cross-coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of this compound with organic halides or triflates.

    Substitution Reactions: It can undergo substitution reactions with various electrophiles to form new carbon-zinc bonds.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium-based catalysts are essential for the Negishi cross-coupling reactions.

    Solvents: Tetrahydrofuran (THF) is commonly used as a solvent due to its ability to stabilize the organozinc compound.

    Inert Atmosphere: Reactions are typically conducted under an inert atmosphere to prevent oxidation.

Major Products:

Scientific Research Applications

6-Cyanohexylzinc bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Cyanobutylzinc bromide
  • 6-Ethoxy-6-oxohexylzinc bromide
  • Hexylzinc bromide
  • 3-Cyanopropylzinc bromide
  • Phenethylzinc bromide

Comparison: 6-Cyanohexylzinc bromide is unique due to its cyano group, which provides additional reactivity and versatility in organic synthesis. Compared to other similar compounds, it offers distinct advantages in forming carbon-carbon bonds and synthesizing complex molecules .

Properties

CAS No.

312624-28-5

Molecular Formula

C7H12BrNZn

Molecular Weight

255.5 g/mol

IUPAC Name

bromozinc(1+);heptanenitrile

InChI

InChI=1S/C7H12N.BrH.Zn/c1-2-3-4-5-6-7-8;;/h1-6H2;1H;/q-1;;+2/p-1

InChI Key

MXIPCKRJAIFENH-UHFFFAOYSA-M

SMILES

[CH2-]CCCCCC#N.[Zn+]Br

Canonical SMILES

[CH2-]CCCCCC#N.[Zn+]Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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